molecular formula C11H14Br2O B13630895 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene

Cat. No.: B13630895
M. Wt: 322.04 g/mol
InChI Key: UWBQTWFPKKOFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is an organic compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 g/mol . This compound is characterized by the presence of two bromine atoms and an isopropoxyethyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene can be synthesized through various organic reactions. One common method involves the bromination of 2-(1-isopropoxyethyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce alcohols or ketones .

Scientific Research Applications

1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products .

Properties

Molecular Formula

C11H14Br2O

Molecular Weight

322.04 g/mol

IUPAC Name

1-bromo-2-(2-bromo-1-propan-2-yloxyethyl)benzene

InChI

InChI=1S/C11H14Br2O/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3

InChI Key

UWBQTWFPKKOFSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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